molecular formula C16H13N5O4S3 B2648668 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 941963-52-6

3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2648668
CAS No.: 941963-52-6
M. Wt: 435.49
InChI Key: FWUMKDLLPOVABY-UHFFFAOYSA-N
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Description

3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a sophisticated synthetic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. Its molecular architecture integrates multiple privileged heterocyclic systems, including a thiophene ring, a fused thiazolotriazole core, and a nitro-benzenesulfonamide group. Each of these motifs is well-documented in scientific literature for contributing significant biological and photophysical properties. The thiophene and thiazole scaffolds are frequently employed in developing therapeutic agents for a range of diseases, and sulfonamide derivatives are known for their ability to act as enzyme inhibitors or receptor antagonists . This combination makes the compound a valuable chemical tool for probing novel biological pathways. Researchers can utilize this compound to investigate its potential as a inhibitor for specific enzymatic targets, such as kinases or carbonic anhydrases, given the known activity of similar sulfonamide-containing molecules. Furthermore, the π-conjugated system, featuring the thiophene and fused heterocyclic units, suggests potential applications in materials science, including the development of organic fluorescent markers or electronic materials, as related pyridine and cyanopyridine derivatives have shown notable fluorescent behavior . The presence of the nitro group offers a handle for further synthetic modification, enabling medicinal chemists to explore structure-activity relationships (SAR) and optimize the core scaffold for enhanced potency, selectivity, or physicochemical properties. This compound is provided for research use only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-nitro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4S3/c22-21(23)11-3-1-4-13(9-11)28(24,25)17-7-6-12-10-27-16-18-15(19-20(12)16)14-5-2-8-26-14/h1-5,8-10,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUMKDLLPOVABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure combines various heterocycles that contribute to its biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O3SC_{17}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 435.49 g/mol. The compound features a nitro group and multiple heterocyclic rings, enhancing its pharmacological properties.

Structural Representation:

  • InChI Key: JUTSVEXWWDEPEN-UHFFFAOYSA-N
  • SMILES: C1=CC=C(C(=C1)N+[O-])S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains and fungi. The compound's structural components may contribute to its ability to disrupt microbial cell functions.

Microbial Strain Activity
Mycobacterium tuberculosisModerate inhibition observed
Staphylococcus aureusEffective against resistant strains
Candida albicansAntifungal activity noted

Anticancer Properties

Studies have explored the anticancer potential of compounds similar to this compound. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In a study evaluating the cytotoxic effects of related triazole derivatives on cancer cell lines (e.g., HeLa and MCF-7), compounds demonstrated IC50 values ranging from 10 to 30 µM, indicating significant anticancer activity compared to standard chemotherapeutics.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cellular metabolism.
  • Receptor Interaction: It has been suggested that this compound could bind to receptors associated with inflammatory pathways or cancer progression.
  • Oxidative Stress Induction: The presence of the nitro group may facilitate the generation of reactive oxygen species (ROS), leading to oxidative damage in target cells.

Synthesis

The synthesis of this compound typically involves multi-step reactions requiring precise control over reaction conditions to achieve high yields and purity. Key steps include:

  • Formation of Thiazole Derivative: Reacting thiophenes with appropriate nitrogen sources.
  • Nitro Group Introduction: Nitration reactions under controlled conditions.
  • Final Coupling Reaction: Combining the synthesized intermediates to form the final sulfonamide structure.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, related compounds have shown significant inhibition against various cancer cell lines, including colon cancer cells (HCT116), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Properties : The compound has also demonstrated antimicrobial efficacy. Studies on similar triazole derivatives revealed substantial inhibition against pathogens such as Mycobacterium tuberculosis, making it a candidate for further development in treating infectious diseases.

Anti-inflammatory Effects : Beyond its anticancer and antimicrobial activities, the compound's structural features suggest potential anti-inflammatory properties. The presence of the sulfonamide group is known to enhance interactions with biological targets involved in inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide can be correlated with its structural components:

  • Nitro Group : Increases electron-withdrawing capacity and enhances lipophilicity, facilitating cellular uptake.
  • Thiazole and Triazole Moieties : These heterocycles contribute significantly to the pharmacological profile by stabilizing the compound through resonance and facilitating interactions with biological targets.

Case Studies

Several studies have explored the efficacy of related compounds:

  • Anticancer Study : A derivative was tested against HCT116 colon cancer cells and exhibited an IC50 of 4.36 µM, demonstrating high anticancer activity compared to doxorubicin.
  • Antimicrobial Efficacy : A study on triazole derivatives revealed that one compound exhibited 87% inhibition against Mycobacterium tuberculosis in comparison to rifampicin.

Biological Research Applications

The unique structure of This compound makes it suitable for various biological research applications:

  • Molecular Probes : Its complex structure allows it to serve as a probe for studying biological pathways and molecular interactions.
  • Drug Design Frameworks : The compound can be utilized in the design of new drugs targeting specific diseases due to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure, combining a sulfonamide, nitrobenzene, and fused heterocycles. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Moieties Pharmacological Inference
Target Compound Not explicitly provided* ~498.53 (hypothetical) 3-nitrobenzenesulfonamide, thiophene-thiazolo-triazole Potential antimicrobial/kinase inhibition
Sulfathiazole () C₉H₉N₃O₂S₂ 255.32 4-aminobenzenesulfonamide, thiazole Proven antimicrobial
N-[4-(3-Ethyltriazolo-thiadiazol-6-yl)phenyl]-2-methylbenzamide () C₁₉H₁₇N₅OS 363.44 Ethyl-triazolothiadiazole, 2-methylbenzamide Research chemical (e.g., kinase inhibitor)
2-Methylthio-triazolo[3,2-b]benzothiazole (7a, ) C₁₀H₇N₃S₂ 233.31 Methylthio, triazolobenzothiazole Synthetic intermediate/research use

Notes:

  • *Molecular formula for the target compound is inferred based on IUPAC name.

Electronic and Physicochemical Properties

  • Nitro vs. Amino Groups: The 3-nitro substituent in the target compound contrasts with sulfathiazole’s 4-amino group.
  • Heterocyclic Systems : The thiophene-thiazolo-triazole moiety may improve π-π stacking in target binding compared to sulfathiazole’s simpler thiazole. ’s triazolothiadiazole system shares fused heterocycles but differs in sulfur placement, altering electronic distribution .

Research Findings and Data Gaps

  • Nitro groups in sulfonamides are understudied compared to amino derivatives, warranting further investigation into their pharmacokinetics.
  • Data Limitations: No explicit data on the target compound’s synthesis, bioactivity, or solubility in the provided evidence. Comparisons rely on structural analogs; experimental validation is needed.

Q & A

Q. What analytical methods quantify trace impurities in bulk synthesis batches?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect byproducts (e.g., des-nitro derivatives).
  • Elemental Analysis : Confirm sulfur content to validate cyclization efficiency (theoretical vs. experimental %S) .

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